3-Biphenylacetic acid, 4'-chloro-6-methoxy-
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Overview
Description
3-Biphenylacetic acid, 4’-chloro-6-methoxy-: is an organic compound with the molecular formula C15H13ClO3 and a molecular weight of 276.715 g/mol . This compound is characterized by the presence of a biphenyl core substituted with a chloro group at the 4’ position and a methoxy group at the 6 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Biphenylacetic acid, 4’-chloro-6-methoxy- typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Substituents: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Biphenylacetic acid, 4’-chloro-6-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dechlorinated biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Biphenylacetic acid, 4’-chloro-6-methoxy- is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules .
Biology and Medicine: Its derivatives may exhibit anti-inflammatory or antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-6-methoxy- involves its interaction with various molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Biphenylacetic acid: This compound lacks the chloro and methoxy substituents, making it less versatile in terms of chemical reactivity.
4’-Chloro-3-biphenylacetic acid:
Uniqueness: The presence of both chloro and methoxy groups in 3-Biphenylacetic acid, 4’-chloro-6-methoxy- provides unique chemical properties, such as increased reactivity and potential for diverse chemical modifications . This makes it a valuable compound in various scientific research applications.
Properties
CAS No. |
77894-15-6 |
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Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-4-methoxyphenyl]acetic acid |
InChI |
InChI=1S/C15H13ClO3/c1-19-14-7-2-10(9-15(17)18)8-13(14)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
HOSXFBPAUOSEAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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